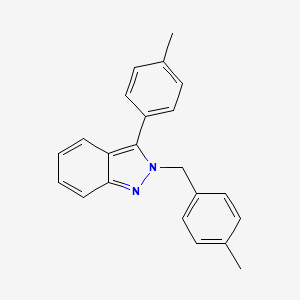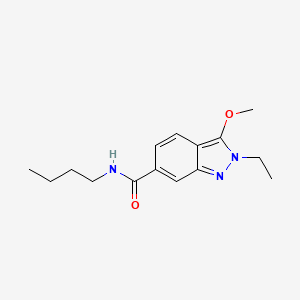
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse pharmacological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization using techniques like NMR, IR, and mass spectrometry to confirm the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indazole ring .
Applications De Recherche Scientifique
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide include other indazole derivatives such as:
Axitinib: A tyrosine kinase inhibitor used in cancer treatment.
Lonidamine: A hexokinase inhibitor with antitumor properties.
Granisetron: A 5-HT-3 antagonist used as an antiemetic.
Benzydamine: An anti-inflammatory and analgesic agent.
Uniqueness
This compound is unique due to its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
919108-71-7 |
|---|---|
Formule moléculaire |
C15H21N3O2 |
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
N-butyl-2-ethyl-3-methoxyindazole-6-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c1-4-6-9-16-14(19)11-7-8-12-13(10-11)17-18(5-2)15(12)20-3/h7-8,10H,4-6,9H2,1-3H3,(H,16,19) |
Clé InChI |
PXIZESCCKBQSHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




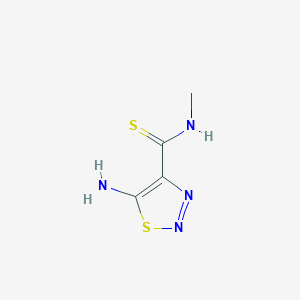
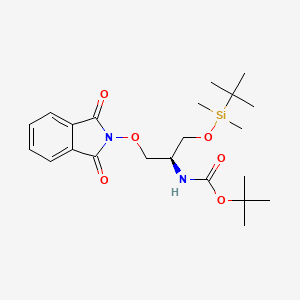
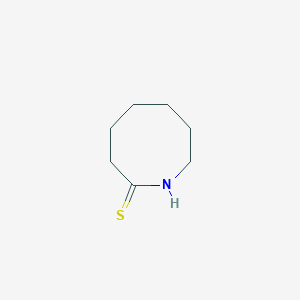
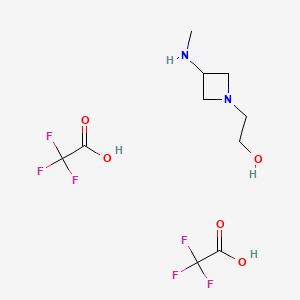
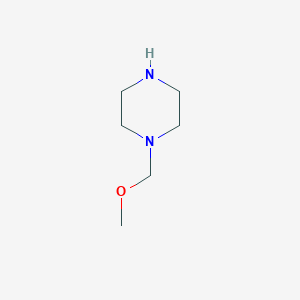
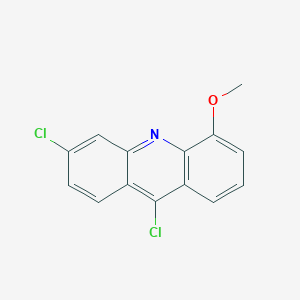

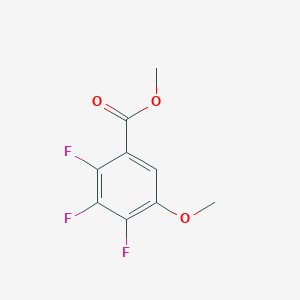

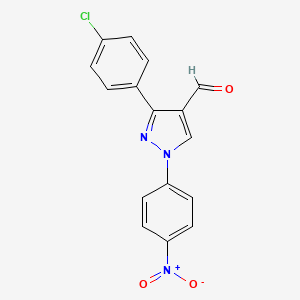
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
